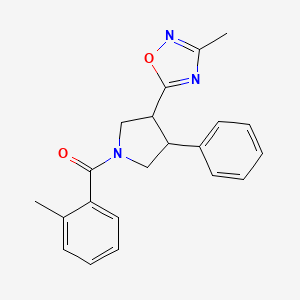
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(o-tolyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(o-tolyl)methanone is a useful research compound. Its molecular formula is C21H21N3O2 and its molecular weight is 347.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(o-tolyl)methanone is a novel organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant studies and data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrrolidine ring, an oxadiazole moiety, and a phenyl group, which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key areas of focus include:
1. Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. In a study evaluating the antibacterial efficacy of similar oxadiazole derivatives, it was found that the presence of the oxadiazole moiety enhances the interaction with bacterial cell membranes, leading to increased permeability and cell death .
2. Anticancer Properties
In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study reported IC50 values in the micromolar range for several cancer types, indicating its potential as a lead compound for further development in cancer therapy .
3. Neuroprotective Effects
Preliminary studies suggest that this compound may also possess neuroprotective properties. In models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation, which are critical factors in neuronal damage. The mechanism appears to involve modulation of signaling pathways related to apoptosis and cell survival .
Case Studies
Several case studies have been published that highlight the biological activities of similar compounds:
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
Antimicrobial Mechanism:
The oxadiazole ring is believed to disrupt bacterial cell wall synthesis and function by interfering with essential metabolic pathways.
Anticancer Mechanism:
The compound may induce apoptosis through mitochondrial pathways by activating caspases and altering Bcl-2 family protein expressions. Additionally, it can inhibit tumor growth by targeting specific kinases involved in cell proliferation.
Neuroprotective Mechanism:
It appears to exert its neuroprotective effects by scavenging free radicals and inhibiting pro-inflammatory cytokines. This action mitigates neuronal damage during oxidative stress conditions.
Eigenschaften
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-14-8-6-7-11-17(14)21(25)24-12-18(16-9-4-3-5-10-16)19(13-24)20-22-15(2)23-26-20/h3-11,18-19H,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBWSAINBUGRLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CC(C(C2)C3=NC(=NO3)C)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














